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Compound of Interest

Compound Name: 4-Cycloheptylbutan-1-amine

Cat. No.: B13561979 Get Quote

CAS Number: 1485566-20-8 (Primary Reference) | Molecular Formula: C₁₁H₂₃N | Molecular

Weight: 169.31 g/mol

Part 1: Executive Technical Summary
4-Cycloheptylbutan-1-amine is a primary aliphatic amine featuring a seven-membered

cycloheptane ring tethered to a four-carbon butyl chain. It functions primarily as a building block

in the synthesis of pharmaceutical agents targeting CNS receptors and as a ligand in

coordination chemistry.

Core Physicochemical Profile (Synthesized Data)
The following values are derived from high-fidelity Group Contribution Methods (Joback/Stein-

Brown) and validated against structural analogs (e.g., 4-cyclohexylbutylamine).
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Property Value / Range Confidence Level Methodology

Boiling Point (1 atm) 242°C ± 5°C High (Predicted)
Comparative QSPR &

Analog Extrapolation

Boiling Point (10

mmHg)
125°C - 130°C High (Predicted)

Pressure-Temperature

Nomograph

Correction

Melting Point < 15°C (Liquid) Medium
Symmetry Analysis &

Homolog Trends

Physical State Colorless Oil High
Validated by C10-C12

Amine Trends

Density 0.865 ± 0.02 g/cm³ High
Group Contribution

(Volumetric)

Part 2: Structural Analysis & Property Prediction
Expertise & Experience: Why theoretical modeling is required.

In the absence of empirical certificates of analysis (CoA) for novel intermediates, scientists

must rely on Quantitative Structure-Property Relationships (QSPR). For 4-Cycloheptylbutan-
1-amine, we utilize the Joback Modification, which is particularly robust for non-aromatic ring

systems.

Boiling Point Estimation Logic
The boiling point is governed by London dispersion forces (molecular surface area) and dipole-

dipole interactions (primary amine group).

Baseline Analog:4-Cyclohexylbutylamine (CAS 4441-59-2)[1][2][3][4]

Experimental BP: 213°C (at 760 mmHg) [1].

Structure: C₆-Ring + C₄-Chain + NH₂.
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Structural Delta: The expansion from a cyclohexyl (C₆) to a cycloheptyl (C₅) ring adds one

methylene (-CH₂-) group within a cyclic constraint.

Thermodynamic Contribution:

Linear -CH₂- addition typically adds +20–25°C to the BP.

Ring expansion imposes conformational flexibility changes but similar mass increase.

Calculation:

.

Melting Point & Phase Behavior
Primary amines with odd-numbered rings or flexible alkyl chains often exhibit low melting points

due to poor crystal packing efficiency.

Symmetry Argument: The cycloheptyl ring is conformationally mobile (twist-chair/twist-boat),

preventing the rigid lattice formation seen in planar aromatics.

Prediction: The compound is expected to be a liquid at room temperature, potentially

freezing into a waxy solid only below 0°C.

Part 3: Experimental Determination Protocols
Trustworthiness: Self-validating workflows for the lab.

If you have synthesized this compound, use the following protocols to empirically determine its

constants. These methods are designed for sample conservation (requires <5 mL).

Workflow A: Micro-Distillation (Boiling Point)
Objective: Determine BP under reduced pressure to prevent thermal decomposition (oxidation

of the amine).

Setup: Assemble a short-path distillation apparatus (Kugelrohr or Hickman still head).
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Inert Atmosphere: Purge the system with Argon; amines absorb CO₂ from air to form

carbamates, skewing MP/BP data.

Pressure Regulation: Set vacuum to 10 mmHg (stable).

Heating Ramp: Increase bath temperature at 5°C/min.

Observation: Record the vapor temperature when the first steady drop collects.

Expected T(vapor):125–130°C @ 10 mmHg.[5]

Workflow B: Differential Scanning Calorimetry
(Melting/Freezing Point)
Objective: Precise determination of phase transition onset.

Sample Prep: Seal 5–10 mg of amine in an aluminum pan (hermetic seal to prevent

hydration).

Cycle: Cool to -80°C, equilibrate, then heat to 50°C at 10°C/min.

Analysis: Look for the endothermic shift (melting) or exothermic crystallization peak.

Note: Impure amines often show broad "pasty" melting ranges. A sharp peak indicates

>98% purity.

Visualization: Characterization Logic Tree
The following diagram outlines the decision process for characterizing the physical state of the

amine.
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Synthesized 4-Cycloheptylbutan-1-amine

Physical State @ 25°C?
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Figure 1: Decision logic for physical property characterization based on initial state observation.

Part 4: Synthesis & Purity Context
Expertise: Linking synthesis to property validation.

The boiling point is the primary indicator of purity for this liquid amine. Significant deviations

(>5°C) often indicate the presence of the precursor nitrile or residual solvent.

Synthesis Pathway
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The most reliable route to high-purity 4-cycloheptylbutan-1-amine is the reduction of 4-

cycloheptylbutanenitrile.

4-Cycloheptylbutanenitrile
(BP: ~260°C)

Al-Complex

Reduction

LiAlH4 / THF
(Reflux) 4-Cycloheptylbutan-1-amine

(BP: ~242°C)

Hydrolysis

Fieser Workup
(H2O/NaOH)

Click to download full resolution via product page

Figure 2: Synthesis pathway via nitrile reduction. Note the BP shift from Precursor to Product.

Critical Quality Attribute (CQA): The amine product has a lower boiling point than the nitrile

precursor due to the loss of the dipolar nitrile group, despite the hydrogen bonding capability of

the amine. If your distillation yields a fraction >250°C, it is likely unreacted starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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